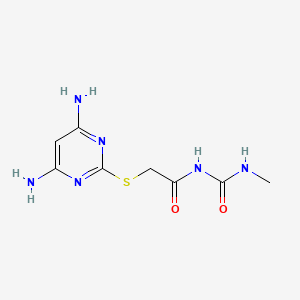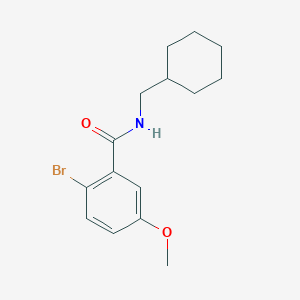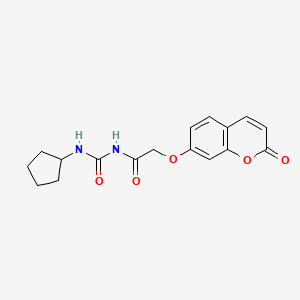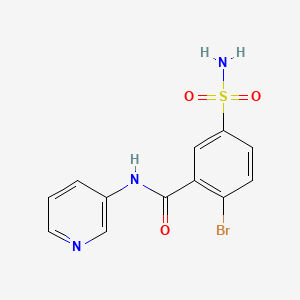
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide, also known as DAPA or MK-0431, is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which play a crucial role in glucose homeostasis. DAPA has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes mellitus.
Wirkmechanismus
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide works by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide prolongs the action of incretin hormones, which leads to increased insulin secretion, decreased glucagon secretion, and improved glucose uptake in peripheral tissues.
Biochemical and Physiological Effects
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and promote weight loss in patients with type 2 diabetes mellitus. 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide also has beneficial effects on blood pressure, lipid profiles, and markers of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of specificity for DPP-4. However, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has limitations in terms of its stability and solubility, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide. One area of interest is the potential use of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide in combination with other antidiabetic agents to improve glycemic control and reduce the risk of cardiovascular events. Another area of interest is the investigation of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide's effects on beta-cell function and insulin resistance. Additionally, there is a need for further research on the safety and long-term efficacy of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide in the treatment of type 2 diabetes mellitus.
Synthesemethoden
The synthesis of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amino group on the pyrimidine ring using a protecting group such as tert-butyloxycarbonyl (BOC). The protected pyrimidine is then reacted with thioacetic acid to form the thioester intermediate. The thioester is then reacted with N-methylcarbamoyl chloride to form the final product, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated its efficacy in reducing HbA1c levels, improving beta-cell function, and promoting weight loss. 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has also been shown to have a low risk of hypoglycemia and cardiovascular events.
Eigenschaften
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2S/c1-11-7(16)14-6(15)3-17-8-12-4(9)2-5(10)13-8/h2H,3H2,1H3,(H4,9,10,12,13)(H2,11,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMTIVBOPMUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)


![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)



